molecular formula C8H7BrCl2 B1411051 2,6-Dichloro-4-methylbenzyl bromide CAS No. 1807183-11-4

2,6-Dichloro-4-methylbenzyl bromide

Cat. No.: B1411051
CAS No.: 1807183-11-4
M. Wt: 253.95 g/mol
InChI Key: UWRICABMAPHCCG-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-methylbenzyl Bromide is used in the preparation of potent epoxide hydrolase inhibitors . It has shown to relieve hypotension in lipopolysaccharide deficient murine models . Additionally, it has been used in the synthesis of anti-HIV drugs based on diaryltriazine (DATA) analogues .


Synthesis Analysis

A green and safe process for the synthesis of 2,6-dichlorobenzyl bromide (DCBB) was developed by conducting selective benzylic bromination of 2,6-dichlorotoluene (DCT) with H2O2 as an oxidant and HBr as a bromine source in a microchannel reactor under light irradiation . The reaction parameters were optimized, and the conversion of DCT reached up to 98.1% with a DCBB yield of 91.4% under the optimal reaction conditions .


Molecular Structure Analysis

The molecular formula of this compound is C8H7BrCl2 . It belongs to the class of organic compounds known as benzyl halides.


Chemical Reactions Analysis

This compound, also known as DCMB, belongs to the class of organic compounds known as benzyl halides. These are organic compounds containing a halogen atom attached to a benzyl group.


Physical and Chemical Properties Analysis

This compound is a white crystalline solid with a melting point of 47-49°C. The molecular weight of the compound is 253.95 g/mol .

Scientific Research Applications

Synthesis and Crystal Structures

2,6-Dichloro-4-methylbenzyl bromide is utilized in synthesizing complex organic compounds. For instance, it was used in the synthesis of C2-symmetric bis-aldimine NCN–pincer complexes of platinum and palladium, demonstrating its role in advanced organometallic chemistry (Fossey, Russell, Malik, & Richards, 2007).

Pyrolysis Studies

The compound has been a subject of pyrolysis studies. Experiments involving the thermal decomposition of methylbenzyl radicals, using derivatives like this compound, provide insights into complex chemical processes at high temperatures (Fernandes, Gebert, & Hippler, 2002).

Chemical Synthesis

This chemical is instrumental in synthesizing a variety of compounds. For example, it is used in the synthesis of new (chlor0)aminosilanes, highlighting its versatility in producing organosilicon compounds (Walawalkar & Murugavel, 2001).

Organic Synthesis Applications

In the field of organic synthesis, this compound plays a critical role. It has been used in the synthesis of N,N-Dimethyl-4-nitrobenzylamine, a key intermediate in various chemical, medicinal, and pesticide applications (Wang Ling-ya, 2015).

Catalysis and Reaction Studies

The compound's derivatives are also studied for their catalytic properties and reaction mechanisms. For example, research has been conducted on the bromination of organic substrates, demonstrating the catalytic capabilities of derivatives of this compound (Goodman & Detty, 2004).

Mechanism of Action

Target of Action

The primary target of 2,6-Dichloro-4-methylbenzyl bromide is the benzylic position of aromatic compounds . The benzylic position refers to the carbon atom adjacent to the aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the aromatic ring .

Mode of Action

This compound interacts with its targets through a nucleophilic substitution mechanism, specifically an SN2 type mechanism . In this concerted mechanism, a nucleophile attacks the carbon at the benzylic position at the same time that the electrons kick off onto the bromine to form the bromide anion as a relatively stable leaving group .

Biochemical Pathways

The compound is involved in the benzylic bromination of aromatic compounds . This reaction is part of a broader class of reactions known as electrophilic aromatic substitutions, which are key steps in many synthetic pathways in organic chemistry .

Result of Action

The result of the action of this compound is the formation of a new carbon-bromine bond at the benzylic position of the aromatic compound . This transformation is useful in synthetic chemistry, as the newly introduced bromine atom can act as a handle for further chemical modifications .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of the SN2 reaction can be affected by the polarity of the solvent, the temperature, and the presence of other species that can act as nucleophiles or bases . Furthermore, the stability of the compound can be affected by exposure to light, heat, or air.

Safety and Hazards

2,6-Dichloro-4-methylbenzyl bromide causes severe skin burns and eye damage . It is advised to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink or smoke when using this product . In case of contact with skin or eyes, immediate medical attention is required .

Future Directions

The future direction in the use of 2,6-Dichloro-4-methylbenzyl bromide lies in its synthesis. A green and safe process for the synthesis of 2,6-dichlorobenzyl bromide (DCBB) was developed by conducting selective benzylic bromination of 2,6-dichlorotoluene (DCT) with H2O2 as an oxidant and HBr as a bromine source in a microchannel reactor under light irradiation . This process overcomes the risk of explosion when performing it in a batch reactor .

Properties

IUPAC Name

2-(bromomethyl)-1,3-dichloro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrCl2/c1-5-2-7(10)6(4-9)8(11)3-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRICABMAPHCCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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